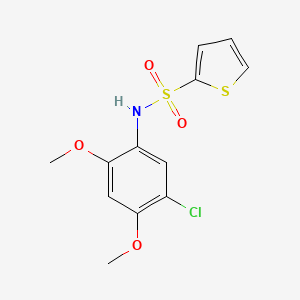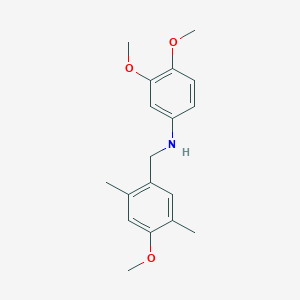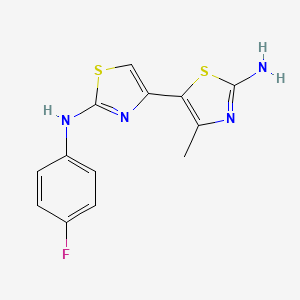
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. TAK-715 belongs to the class of sulfonamide compounds and has a molecular weight of 397.91 g/mol. It is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) and has shown promising results in preclinical studies.
Wirkmechanismus
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is a potent and selective inhibitor of p38 MAPK, a key signaling molecule involved in the regulation of inflammation and cell survival. By inhibiting p38 MAPK, N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can induce apoptosis in cancer cells by inhibiting the activation of p38 MAPK, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can effectively reduce inflammation in various animal models of inflammatory diseases. It can also reduce the production of pro-inflammatory cytokines and chemokines in human cells, indicating its potential as an anti-inflammatory agent. N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is its potent and selective inhibition of p38 MAPK, making it a valuable tool for studying the role of p38 MAPK in various biological processes. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the safety and efficacy of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide in humans, with the ultimate goal of developing it into a clinically useful therapeutic agent.
Synthesemethoden
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-chloroethanesulfonyl chloride in the presence of a base, followed by cyclization with potassium thiophenoxide. The resulting product is then purified and crystallized to obtain N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has shown promising results in preclinical studies as an anti-inflammatory agent, and its potential in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory diseases is currently being investigated.
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S2/c1-17-10-7-11(18-2)9(6-8(10)13)14-20(15,16)12-4-3-5-19-12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORSBQTWUWMPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CS2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)





![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)
![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)
![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)
![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)